![molecular formula C19H17ClN2O2 B5528169 3-chloro-1-(2,3-dimethylphenyl)-4-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5528169.png)

3-chloro-1-(2,3-dimethylphenyl)-4-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

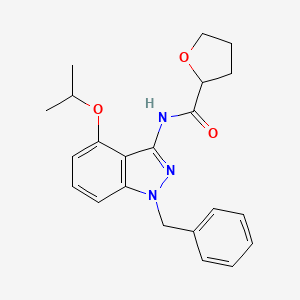

The synthesis of compounds related to 3-chloro-1-(2,3-dimethylphenyl)-4-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione involves multistep organic reactions, often starting with readily available aryl methyl ketones. For instance, a synthesis approach involves the preparation of pyrrolidine-2,4-diones from α-amino acid esters through a series of reactions including condensation, Dieckmann cyclisation, and hydrolysis-decarboxylation (Jones et al., 1990). Another relevant method is the use of palladium-catalyzed Suzuki coupling reactions to incorporate the pyrrolo[3,4-c]pyrrole-1,4-dione unit into polymers, demonstrating the compound's utility in creating materials with unique optical and electrochemical properties (Zhang & Tieke, 2008).

Molecular Structure Analysis

The molecular structure of compounds within this family often features a core pyrrolo[3,4-c]pyrrole-1,4-dione structure with various substituents influencing its properties. Crystallographic studies reveal that these molecules can form supramolecular structures through weak hydrogen bonding, significantly affecting their physical properties and reactivity (Low et al., 2002).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including electrophilic substitution, nucleophilic addition, and coupling reactions. The presence of both electron-rich and electron-deficient sites within the molecule allows for selective functionalization, which is crucial for synthesizing derivatives with desired properties (Tsupak et al., 1994).

Physical Properties Analysis

The physical properties, such as solubility and fluorescence, are significantly influenced by the substituents attached to the core pyrrolo[3,4-c]pyrrole-1,4-dione structure. For example, polymers containing this unit exhibit strong fluorescence and high quantum yields, making them potential candidates for applications in optoelectronics and sensing (Zhang & Tieke, 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles and electrophiles, are dictated by the molecular structure of the compound. The presence of both electron-withdrawing and electron-donating groups within the molecule allows for a diverse range of chemical transformations, enabling the synthesis of a wide array of derivatives with varied functional groups (Jones et al., 1990).

Eigenschaften

IUPAC Name |

3-chloro-1-(2,3-dimethylphenyl)-4-(2-methylanilino)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2/c1-11-8-6-10-15(13(11)3)22-18(23)16(20)17(19(22)24)21-14-9-5-4-7-12(14)2/h4-10,21H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDZJJNTPPKBOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1-(2,3-dimethylphenyl)-4-[(2-methylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1s,5s)-3,7-dimethyl-10-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3,7,10-triazatricyclo[3.3.3.0~1,5~]undecane](/img/structure/B5528096.png)

![2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5528106.png)

![4-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5528114.png)

![2-{[(2-cyanophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5528126.png)

![4-(2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine](/img/structure/B5528129.png)

![N-(3,5-dimethylphenyl)-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5528132.png)

![4-tert-butyl-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B5528139.png)

![3-(2-{4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)pyridine](/img/structure/B5528189.png)

![1-{1-[5-(2-chlorophenyl)-2-furoyl]-3-pyrrolidinyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5528197.png)